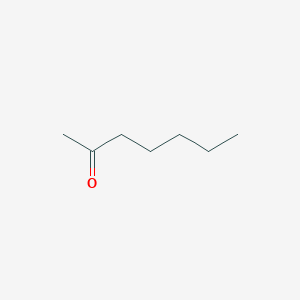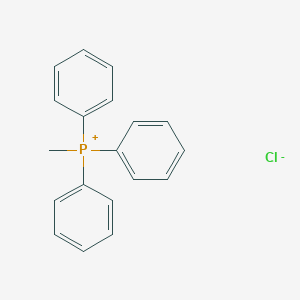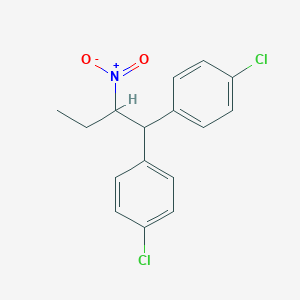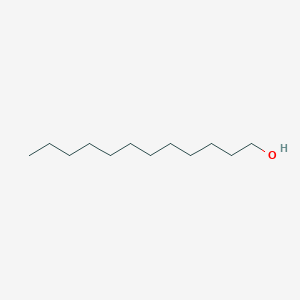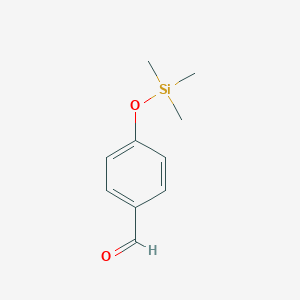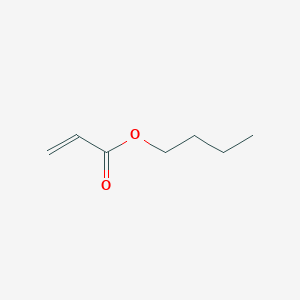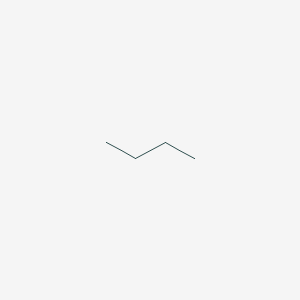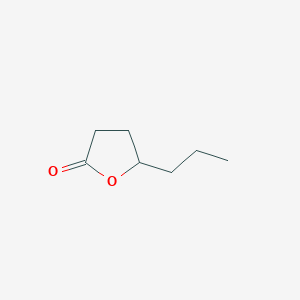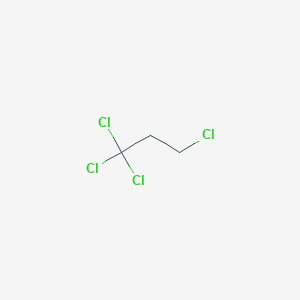
7-Hydroxytheophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxytheophylline, also known as 1,3-dimethylxanthine, is a naturally occurring compound found in tea leaves and cocoa beans. It is a metabolite of theophylline, a drug commonly used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 7-Hydroxytheophylline has gained attention for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 7-Hydroxytheophylline is not fully understood. It is believed to exert its therapeutic effects through various pathways, including inhibition of phosphodiesterase (PDE) enzymes, modulation of adenosine receptors, and regulation of intracellular signaling pathways. PDE enzymes play a role in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE enzymes, 7-Hydroxytheophylline can increase cAMP levels, leading to downstream effects such as anti-inflammatory and anti-tumor activity. Adenosine receptors are involved in various physiological processes, including regulation of neurotransmitter release and immune function. 7-Hydroxytheophylline has been shown to modulate adenosine receptors, leading to anti-inflammatory and neuroprotective effects.
Biochemische Und Physiologische Effekte
7-Hydroxytheophylline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 7-Hydroxytheophylline has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Hydroxytheophylline in lab experiments is its potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, its ability to modulate adenosine receptors and intracellular signaling pathways makes it a valuable tool for studying various physiological processes. However, one limitation of using 7-Hydroxytheophylline in lab experiments is its complex synthesis process, which requires the use of various chemicals and reagents. This can make it difficult and time-consuming to produce large quantities of 7-Hydroxytheophylline for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 7-Hydroxytheophylline. One area of focus is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the optimal dose and treatment duration of 7-Hydroxytheophylline in cancer patients. Another area of research is its potential neuroprotective effects in neurodegenerative diseases. Studies are needed to determine the mechanism of action of 7-Hydroxytheophylline in the brain and its potential as a therapeutic agent. Additionally, further studies are needed to explore the potential of 7-Hydroxytheophylline in the treatment of other diseases, such as diabetes and cardiovascular disease.
Synthesemethoden
7-Hydroxytheophylline can be synthesized from theophylline through a series of chemical reactions. Theophylline is first oxidized to 3-methylxanthine, which is then further oxidized to 7-methylxanthine. Finally, 7-methylxanthine is demethylated to form 7-Hydroxytheophylline. The synthesis process requires the use of various chemicals and reagents, making it a complex and time-consuming process.
Wissenschaftliche Forschungsanwendungen
7-Hydroxytheophylline has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that 7-Hydroxytheophylline has anti-inflammatory, antioxidant, and anti-tumor properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-Hydroxytheophylline has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1012-82-4 |
|---|---|
Produktname |
7-Hydroxytheophylline |
Molekularformel |
C7H8N4O3 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
7-hydroxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O3/c1-9-5-4(11(14)3-8-5)6(12)10(2)7(9)13/h3,14H,1-2H3 |
InChI-Schlüssel |
OAJZHQGFGXPEPA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |
Andere CAS-Nummern |
1012-82-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



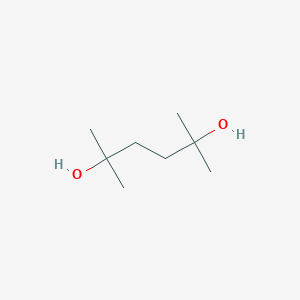
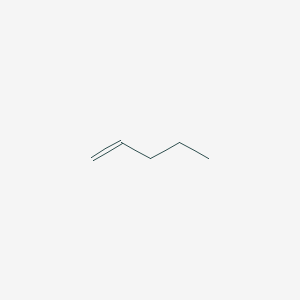
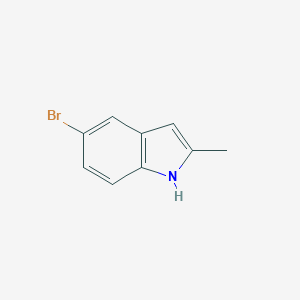
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

